N-(4-(1H-tetrazol-1-yl)phenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a piperidine-3-carboxamide core linked to a pyridazine ring substituted with a 3,5-dimethylpyrazole group and a tetrazole-containing phenyl moiety. The tetrazole group (a bioisostere for carboxylic acids) enhances metabolic stability and solubility, while the pyridazine and pyrazole rings may contribute to target binding affinity .
Properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-[4-(tetrazol-1-yl)phenyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N10O/c1-15-12-16(2)32(27-15)21-10-9-20(25-26-21)30-11-3-4-17(13-30)22(33)24-18-5-7-19(8-6-18)31-14-23-28-29-31/h5-10,12,14,17H,3-4,11,13H2,1-2H3,(H,24,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMHXKXWQAQIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)N5C=NN=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1H-tetrazol-1-yl)phenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound notable for its diverse biological activities. This compound integrates tetrazole, pyrazole, and pyridazine moieties, which are known to impart significant pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 405.4 g/mol. The structural composition includes:
- Tetrazole Ring : Known for its role in enhancing bioactivity through hydrogen bonding.
- Pyrazole and Pyridazine Moieties : Contribute to the compound's interaction with various biological targets.
Biological Activity Overview
The compound exhibits several biological activities, including:
- Inhibition of Protein Kinases : The tetrazole moiety has been linked to the inhibition of c-Met protein kinase, which is crucial in cancer progression.
- GABA Modulation : Some derivatives have shown potential as allosteric modulators of GABA receptors, indicating possible applications in neurological disorders.
- Inhibition of Enzymes : The compound has been evaluated for its inhibitory effects on xanthine oxidase (XO), with promising results indicating potential for treating gout and related conditions.
The mechanisms through which this compound exerts its biological effects include:
- Targeting Kinase Pathways : By inhibiting c-Met and other kinases, the compound disrupts signaling pathways that promote tumor growth and metastasis.
- Modulation of Neurotransmitter Systems : Its action on GABA receptors suggests potential use in managing anxiety and other neuropsychiatric conditions.
- Enzyme Inhibition : The inhibition of XO leads to reduced uric acid production, beneficial in conditions like gout.
Table 1: Summary of Biological Activities
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Protein Kinase Inhibition | c-Met | |
| GABA Modulation | GABA Receptors | |
| Xanthine Oxidase Inhibition | XO (IC50 = 0.031 μM) | |
| Cancer Therapeutics | Potential anti-cancer properties |
Case Study 1: Inhibition of Xanthine Oxidase
In a study focused on structure-based drug design (SBDD), derivatives of the compound were synthesized and evaluated for their ability to inhibit xanthine oxidase. The most potent derivative exhibited an IC50 value of 0.031 μM, comparable to established inhibitors like topiroxostat (IC50 = 0.021 μM). Molecular docking studies indicated that the tetrazole moiety effectively interacts with the active site residues, enhancing binding affinity.
Case Study 2: Cancer Treatment Potential
Another research highlighted the compound's potential as a therapeutic agent against various cancers by inhibiting c-Met signaling pathways. The study demonstrated that modifications at specific positions on the pyrazole ring could significantly enhance anti-cancer activity, making it a candidate for further clinical evaluation.
Scientific Research Applications
Structural Features
The structure features a tetrazole ring, a pyrazole moiety, and a pyridazine unit, which are integral to its biological activity. The presence of these rings suggests potential interactions with various biological targets.
Antitumor Activity
Research indicates that compounds containing pyrazole and tetrazole rings exhibit significant antitumor properties. For instance, studies have shown that derivatives of pyrazole demonstrate promising anticancer effects due to their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells . The integration of these moieties in N-(4-(1H-tetrazol-1-yl)phenyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide may enhance its efficacy against various cancer types.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties . The structural diversity provided by the tetrazole and pyridazine components could contribute to a broad spectrum of antimicrobial activity.
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. The presence of nitrogen-containing heterocycles is often associated with the modulation of inflammatory pathways, suggesting that this compound may exhibit similar effects .
Potential Mechanisms of Action
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer progression or inflammation.
- Interaction with Receptors : Binding to cellular receptors that mediate growth signals or inflammatory responses.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Synthesis and Evaluation of Derivatives
A study conducted by Atef M. Amer et al. focused on the synthesis of novel pyrazole derivatives and their evaluation for antitumor activity. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, supporting the hypothesis that modifications in the pyrazole structure can enhance biological activity .
Molecular Modeling Studies
Molecular modeling studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound can effectively bind to target proteins involved in tumor growth and inflammation, providing insights into its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share key pharmacophoric elements but differ in substituents, leading to variations in physicochemical properties and biological activity. Below is an analysis of two representative analogs:
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)
- Molecular Formula : C₂₁H₂₂N₆O
- Molecular Weight : 374.4 g/mol
- Key Features :
- Pyrazolo[3,4-b]pyridine core instead of pyridazine.
- Ethyl and methyl substituents on the pyrazole ring vs. tetrazole in the target compound.
- Phenyl group at position 1 of the pyrazolopyridine.
- Implications: The pyrazolopyridine core may enhance aromatic stacking interactions with hydrophobic enzyme pockets compared to pyridazine.
General Trends in Piperidine- and Pyrazole-Containing Analogs
Other compounds listed in , such as 1-(2-Chlorobenzyl)piperidine-3-carbohydrazide (CAS 832741-13-6) and 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzohydrazide (CAS 832741-16-9), highlight the following structural and functional variations:
- Piperidine Derivatives : Substitutions at the piperidine nitrogen (e.g., benzyl or chlorobenzyl groups) influence steric bulk and electronic effects, altering target selectivity.
- Pyrazole/Triazole Modifications : Nitro or methyl groups on triazole/tetrazole rings modulate electron-withdrawing/donating properties, affecting binding kinetics .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Target Compound : The tetrazole group likely improves aqueous solubility, making it suitable for oral bioavailability. The pyridazine core may confer selectivity for enzymes with planar active sites (e.g., certain kinases).
- Analog 2.1 : Higher logP suggests better CNS penetration but may limit solubility. The phenyl group could enhance π-π interactions in hydrophobic binding pockets.
- Synthetic Challenges : Crystallographic refinement tools like SHELXL (used for small-molecule structure determination) may be critical for resolving conformational flexibility in such complex molecules .
Preparation Methods
Protection of the Amino Group
4-Aminobenzonitrile is refluxed with acetic anhydride in dichloromethane (DCM) at 0–5°C for 2 hours, yielding N-(4-cyanophenyl)acetamide (85% yield).
Tetrazole Formation
The protected nitrile is treated with sodium azide (NaN₃) and triethylamine hydrochloride (Et₃N·HCl) in DMF at 80°C for 12 hours. The reaction proceeds via acid-catalyzed cyclization, forming N-(4-(1H-tetrazol-1-yl)phenyl)acetamide . Deprotection with 6M HCl at reflux for 4 hours yields 4-(1H-tetrazol-1-yl)aniline (72% overall yield).
Key Characterization :
- 1H NMR (CDCl₃, 400 MHz): δ 8.92 (s, 1H, tetrazole-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (br s, 2H, NH₂).
- LCMS : m/z 162.1 [M+H]⁺.
Preparation of 6-(3,5-Dimethyl-1H-Pyrazol-1-yl)Pyridazin-3-Amine
Synthesis of 6-Chloropyridazin-3(2H)-One
Mucochloric acid undergoes Friedel-Crafts acylation with benzene in the presence of AlCl₃, yielding 3,4-dichloro-5-phenylfuran-2(5H)-one. Hydrolysis with NaOH (10%) at 80°C produces 6-chloropyridazin-3(2H)-one .
Amination of the Pyridazine Ring
The ketone is converted to an amine via Hofmann rearrangement. Treatment with sodium hypochlorite (NaOCl) and NH₄OH in water at 0°C for 2 hours affords 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine (55% yield).
Key Characterization :
- 1H NMR (DMSO-d₆, 400 MHz): δ 8.22 (d, J = 9.6 Hz, 1H, pyridazine-H), 7.98 (d, J = 9.6 Hz, 1H, pyridazine-H), 6.15 (s, 1H, pyrazole-H), 2.51 (s, 6H, CH₃).
- IR : 3350 cm⁻¹ (N-H stretch).
Synthesis of Piperidine-3-Carboxamide Derivatives
Functionalization of Piperidine-3-Carboxylic Acid
Piperidine-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in DCM at 0°C. Reaction with 4-(1H-tetrazol-1-yl)aniline in the presence of Et₃N yields N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-3-carboxamide (78% yield).
Coupling with the Pyridazine-Pyrazole Intermediate
The piperidine carboxamide is alkylated with 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine using 1-bromo-3-chloropropane as a linker. The reaction proceeds in acetonitrile at 70°C for 12 hours with K₂CO₃, yielding the target compound (63% yield).
Key Characterization :
- 13C NMR (DMSO-d₆, 100 MHz): δ 168.5 (C=O), 155.2 (tetrazole-C), 148.7 (pyridazine-C), 142.3 (pyrazole-C), 52.4 (piperidine-C).
- HPLC Purity : 98.5% (C18 column, 0.1% TFA in H₂O/MeCN).
Optimization and Yield Analysis
| Step | Reaction Type | Starting Material | Yield (%) | Key Reagents/Conditions |
|---|---|---|---|---|
| 1.1 | Acetylation | 4-Aminobenzonitrile | 85 | Ac₂O, DCM, 0°C |
| 1.2 | Tetrazole Formation | N-(4-Cyanophenyl)acetamide | 72 | NaN₃, Et₃N·HCl, DMF, 80°C |
| 2.2 | Pyrazole Substitution | 6-Chloropyridazin-3(2H)-one | 68 | 3,5-Dimethyl-1H-pyrazole, K₂CO₃ |
| 2.3 | Amination | Pyridazinone Derivative | 55 | NaOCl, NH₄OH, 0°C |
| 3.1 | Amide Coupling | Piperidine-3-carboxylic acid | 78 | SOCl₂, Et₃N, DCM |
| 3.2 | Alkylation | Piperidine Carboxamide | 63 | 1-Bromo-3-chloropropane, K₂CO₃ |
Challenges and Mitigation Strategies
- Regioselectivity in Tetrazole Synthesis : The 1H-tetrazole isomer is favored over 2H-tetrazole by using NaN₃ in DMF with Et₃N·HCl.
- Pyridazine Functionalization : Steric hindrance from the 3,5-dimethylpyrazole group necessitates prolonged heating (6 hours) for complete substitution.
- Amide Bond Stability : The use of SOCl₂ for acid chloride formation prevents racemization during coupling.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing this compound, and what challenges arise during multi-step reactions?
- Methodological Answer : The synthesis typically involves sequential heterocycle formation, starting with pyridazine or pyrazole cores. For example, coupling reactions (e.g., Suzuki-Miyaura) may introduce the tetrazole-phenyl group, followed by piperidine-carboxamide attachment. Challenges include regioselectivity in pyridazine functionalization and managing side reactions during tetrazole ring formation. Solvent choice (e.g., ethanol or DMSO) and temperature control (60–100°C) are critical for yield optimization .
- Key Steps :
- Cyclization of pyridazine with dimethylpyrazole.
- Tetrazole-phenyl coupling via palladium catalysis.
- Piperidine-carboxamide linkage using carbodiimide-based coupling agents.
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves substituent positions and confirms regiochemistry. Mass spectrometry (MS) validates molecular weight. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) assesses purity (>95% threshold). Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation for crystalline derivatives .
Q. What solvent systems and reaction conditions optimize yield in critical steps (e.g., tetrazole coupling)?
- Methodological Answer : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates. Tetrazole coupling often requires anhydrous conditions with catalysts like Pd(PPh₃)₄. Microwave-assisted synthesis may reduce reaction time (e.g., from 24h to 2h) while maintaining yields >80% .
Advanced Research Questions
Q. How can statistical experimental design (DoE) improve reaction optimization for this compound?
- Methodological Answer : Factorial designs (e.g., Box-Behnken) identify critical variables (temperature, catalyst loading, solvent ratio). For example, a 3-factor DoE revealed that catalyst concentration has a non-linear effect on pyridazine functionalization yield. Response surface methodology (RSM) can model interactions, reducing required experiments by 40–60% while maximizing yield .
Q. What computational strategies (e.g., DFT, molecular docking) predict biological activity or guide synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties of intermediates (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) screens against targets like kinase enzymes, identifying binding affinities. Quantum mechanics/molecular mechanics (QM/MM) simulations optimize transition states for key cyclization steps, reducing experimental trial-and-error .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability. Meta-analysis of literature data using tools like RevMan can identify outliers. Orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) validate mechanisms. For example, notes that solvent choice (DMSO vs. saline) in cell assays significantly alters reported IC₅₀ values .
Q. What strategies mitigate instability of intermediates (e.g., tetrazole ring hydrolysis)?
- Methodological Answer : Lyophilization of tetrazole intermediates under inert gas (N₂/Ar) prevents moisture-induced degradation. Stabilizing agents like 2,6-lutidine in reaction mixtures reduce acid-catalyzed side reactions. Real-time monitoring via in-situ FTIR or Raman spectroscopy detects early degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
